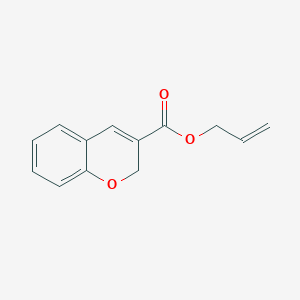
Allyl 2h-chromene-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Allyl 2H-chromene-3-carboxylate is a compound belonging to the chromene family, which are oxygen-containing heterocycles Chromenes are known for their diverse biological activities and applications in various fields such as medicine, chemistry, and materials science
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Allyl 2H-chromene-3-carboxylate typically involves the reaction of 2H-chromene-3-carboxylic acid with allyl alcohol in the presence of a catalyst. One common method involves using a base such as potassium carbonate in a solvent like N,N-dimethylformamide (DMF) under nitrogen atmosphere . The reaction is carried out at elevated temperatures to facilitate the esterification process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and efficiency of the production process. Green chemistry principles, such as using environmentally friendly solvents and catalysts, are also considered to minimize the environmental impact.
Análisis De Reacciones Químicas
Types of Reactions
Allyl 2H-chromene-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding chromene-3-carboxylate derivatives.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: this compound can participate in substitution reactions, where the allyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Various nucleophiles and electrophiles can be used in substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions include various chromene derivatives with different functional groups, which can be further utilized in synthetic and medicinal chemistry.
Aplicaciones Científicas De Investigación
Allyl 2H-chromene-3-carboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Medicine: Explored for its potential therapeutic applications, such as anticancer and anti-inflammatory agents.
Mecanismo De Acción
The mechanism of action of Allyl 2H-chromene-3-carboxylate involves its interaction with various molecular targets and pathways. The compound can modulate enzyme activities, interact with cellular receptors, and influence signal transduction pathways. These interactions result in the observed biological effects, such as antioxidant and antimicrobial activities .
Comparación Con Compuestos Similares
Similar Compounds
Coumarin: A well-known chromene derivative with anticoagulant properties.
2H-chromene-3-carboxylic acid: The parent compound of Allyl 2H-chromene-3-carboxylate.
7-(Diethylamino)-2-oxo-2H-chromene-3-carboxylic acid: Another chromene derivative with potential biological activities.
Uniqueness
This compound is unique due to its specific allyl group, which imparts distinct chemical reactivity and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Propiedades
Fórmula molecular |
C13H12O3 |
|---|---|
Peso molecular |
216.23 g/mol |
Nombre IUPAC |
prop-2-enyl 2H-chromene-3-carboxylate |
InChI |
InChI=1S/C13H12O3/c1-2-7-15-13(14)11-8-10-5-3-4-6-12(10)16-9-11/h2-6,8H,1,7,9H2 |
Clave InChI |
UUTLHVGSTQWKQF-UHFFFAOYSA-N |
SMILES canónico |
C=CCOC(=O)C1=CC2=CC=CC=C2OC1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


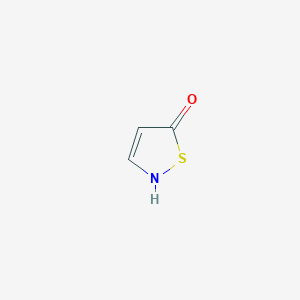

![2-(Ethylsulfanyl)-3-[2-(trifluoromethyl)phenyl]pyrimidin-4(3H)-one](/img/structure/B12927143.png)
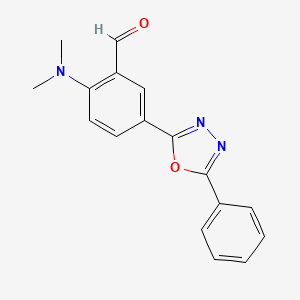
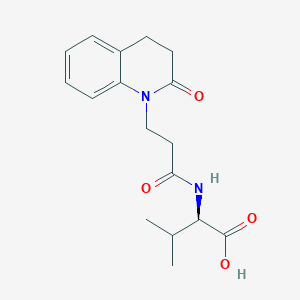
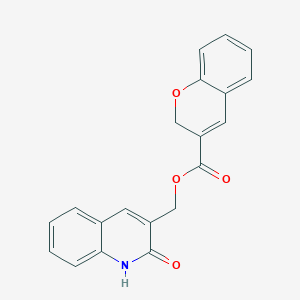
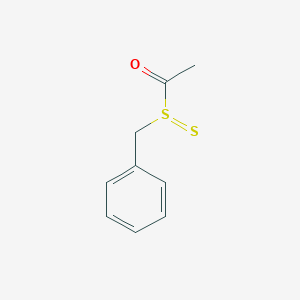
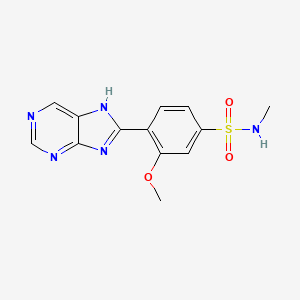

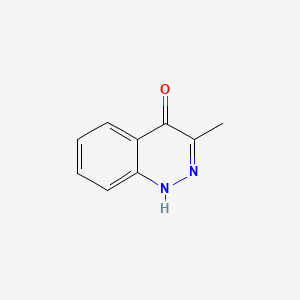
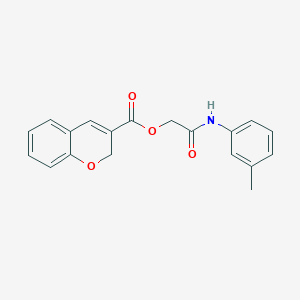
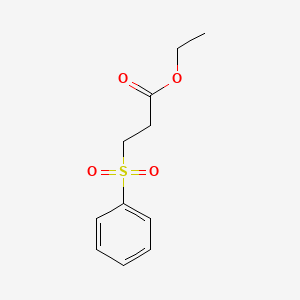
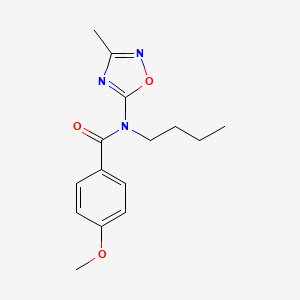
![Ethyl [5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]carbamate](/img/structure/B12927250.png)
